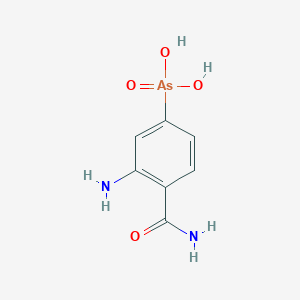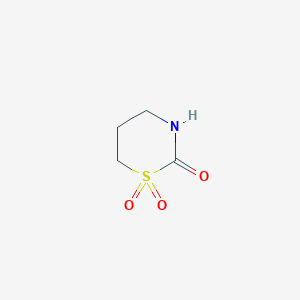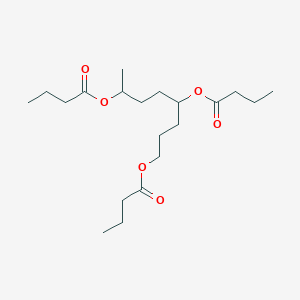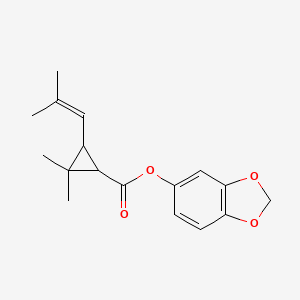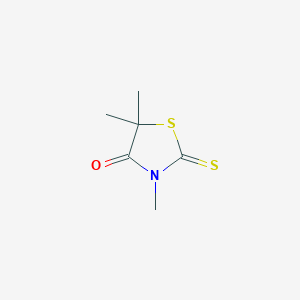
Niobium--tantalum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium–tantalum (1/1) is a compound consisting of equal parts niobium and tantalum. Both elements belong to Group V of the periodic table and share similar physical and chemical properties. They are often found together in nature, primarily in minerals such as columbite and tantalite . Niobium and tantalum are known for their high melting points, corrosion resistance, and superconducting properties, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium and tantalum are typically extracted from their ores through a series of chemical processes. The primary method involves the decomposition of the ores using acids, such as hydrofluoric acid, followed by liquid-liquid extraction to separate the two metals . The metals are then reduced to their elemental forms using methods like metallothermic reduction, where niobium and tantalum oxides are reduced with metals such as aluminum or sodium .
Industrial Production Methods: In industrial settings, niobium and tantalum are often produced from columbite-tantalite ores. The ores are first crushed and then subjected to a series of chemical treatments, including acid leaching and solvent extraction, to separate niobium and tantalum . The final products are high-purity niobium and tantalum oxides, which can be further processed into various forms, such as powders, ingots, or alloys .
Chemical Reactions Analysis
Types of Reactions: Niobium and tantalum undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, niobium and tantalum can react with oxygen to form their respective oxides, such as niobium pentoxide (Nb2O5) and tantalum pentoxide (Ta2O5) . These oxides are highly stable and resistant to further chemical attack.
Common Reagents and Conditions: Common reagents used in the reactions of niobium and tantalum include hydrofluoric acid, sulfuric acid, and various reducing agents like aluminum and sodium . The reactions typically occur under high-temperature conditions to facilitate the formation of the desired products.
Major Products Formed: The major products formed from the reactions of niobium and tantalum include their oxides, halides, and various alloys. For instance, niobium and tantalum can form halides such as niobium pentachloride (NbCl5) and tantalum pentachloride (TaCl5) when reacted with chlorine .
Scientific Research Applications
Niobium–tantalum (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization processes . In biology and medicine, niobium and tantalum are used in the development of medical implants and devices due to their biocompatibility and resistance to corrosion . In industry, niobium and tantalum are used in the production of high-performance alloys, superconductors, and electronic components .
Mechanism of Action
The mechanism by which niobium–tantalum (1/1) exerts its effects is primarily related to its ability to form stable compounds and alloys. At the molecular level, niobium and tantalum interact with other elements to form strong chemical bonds, which contribute to the stability and durability of the resulting materials . The unique electronic configurations of niobium and tantalum also play a role in their superconducting properties, making them valuable in advanced technological applications .
Comparison with Similar Compounds
- Zirconium
- Hafnium
- Columbite
- Tantalite
Niobium–tantalum (1/1) stands out due to its exceptional stability, corrosion resistance, and superconducting properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
12059-58-4 |
|---|---|
Molecular Formula |
NbTa |
Molecular Weight |
273.8542 g/mol |
IUPAC Name |
niobium;tantalum |
InChI |
InChI=1S/Nb.Ta |
InChI Key |
RHDUVDHGVHBHCL-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


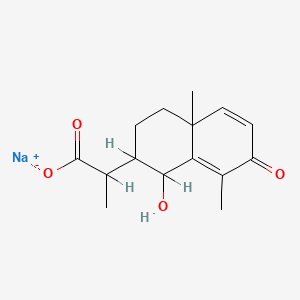

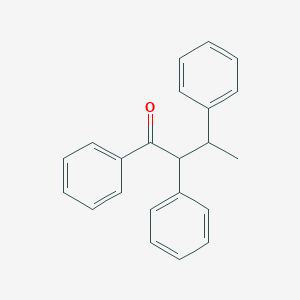
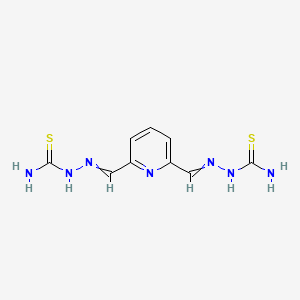
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
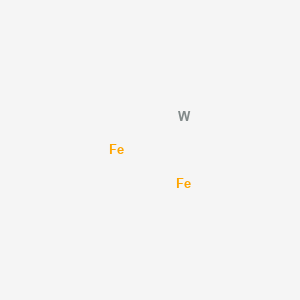
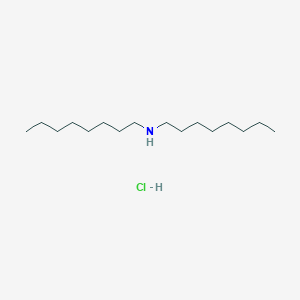
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
